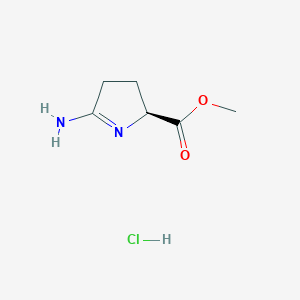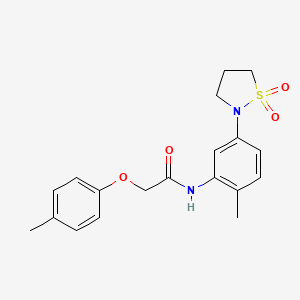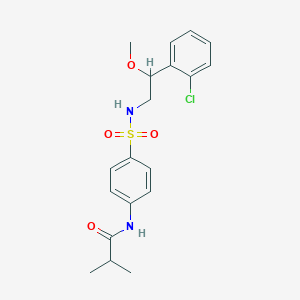![molecular formula C21H23N3O3S2 B2990355 N-(2-methylbenzo[d]thiazol-5-yl)-1-tosylpiperidine-4-carboxamide CAS No. 941893-10-3](/img/structure/B2990355.png)
N-(2-methylbenzo[d]thiazol-5-yl)-1-tosylpiperidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methylbenzo[d]thiazol-5-yl)-1-tosylpiperidine-4-carboxamide: . This compound features a thiazole ring, a piperidine ring, and a tosyl group, making it a versatile molecule for further chemical modifications and applications.
作用机制
Target of Action
The primary target of N-(2-methylbenzo[d]thiazol-5-yl)-1-tosylpiperidine-4-carboxamide is O-GlcNAcase (OGA) . OGA is an enzyme that removes O-GlcNAc from serine and threonine residues in proteins. This process is crucial for the regulation of protein function and cellular processes .
Mode of Action
This compound acts as an inhibitor of OGA . By inhibiting OGA, it prevents the removal of O-GlcNAc from proteins, thereby affecting the function of these proteins .
Biochemical Pathways
The inhibition of OGA by this compound affects the tau protein . Tau protein is involved in the stabilization of microtubules in neurons. When tau is hyperphosphorylated, it can aggregate into pathological forms, leading to neurodegenerative disorders . By inhibiting OGA, this compound can limit tau hyperphosphorylation and aggregation .
Result of Action
The inhibition of OGA by this compound can lead to a reduction in tau pathology and dystrophic neurites . This suggests that the compound could potentially slow down neurodegeneration in diseases like Alzheimer’s .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methylbenzo[d]thiazol-5-yl)-1-tosylpiperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the core benzo[d]thiazole structure. The reaction conditions often require the use of strong bases or acids, and the presence of a suitable solvent to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors, precise temperature control, and continuous monitoring to ensure product quality and yield. The use of automated systems and advanced purification techniques would be essential to achieve high purity and efficiency.
化学反应分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Tosyl chloride (TsCl) and pyridine are typically employed for tosylation reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of tosyl groups at specific positions on the molecule.
科学研究应用
Chemistry: This compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Research has explored its use as a potential therapeutic agent for neurodegenerative disorders, such as Alzheimer's and Parkinson's disease.
Industry: The compound's versatility makes it valuable in the development of new materials and chemical processes.
相似化合物的比较
2-Methylbenzothiazole derivatives: These compounds share the benzo[d]thiazole core but differ in their substituents and functional groups.
Piperidine derivatives: Compounds containing piperidine rings with various substituents are structurally similar but may have different biological activities.
Uniqueness: N-(2-methylbenzo[d]thiazol-5-yl)-1-tosylpiperidine-4-carboxamide stands out due to its specific combination of functional groups, which allows for diverse chemical modifications and applications.
属性
IUPAC Name |
N-(2-methyl-1,3-benzothiazol-5-yl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S2/c1-14-3-6-18(7-4-14)29(26,27)24-11-9-16(10-12-24)21(25)23-17-5-8-20-19(13-17)22-15(2)28-20/h3-8,13,16H,9-12H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXNMFSBLEYNWFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC4=C(C=C3)SC(=N4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[1-[2-(4-Methylphenoxy)ethyl]benzimidazol-2-yl]-1-phenylpyrrolidin-2-one](/img/structure/B2990273.png)



![5-Chloro-6-[4-(6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2990279.png)

![2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B2990281.png)
![1-(1,3,4,5,11,11a-Hexahydro-[1,4]diazepino[1,2-a]indol-2-yl)-2-chloropropan-1-one](/img/structure/B2990282.png)



![N-{4-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-1,3-thiazol-2-yl}-4-methoxybenzenesulfonamide](/img/structure/B2990289.png)
![2-[(1-Methylpiperidin-2-yl)methoxy]pyridine-4-carbonitrile](/img/structure/B2990290.png)
